molecular formula C15H28N2O5 B183786 1,4-Bis(Boc)-2-piperazinemethanol CAS No. 143540-05-0

1,4-Bis(Boc)-2-piperazinemethanol

Cat. No.: B183786
CAS No.: 143540-05-0
M. Wt: 316.39 g/mol
InChI Key: TXCFQKQBPSGAKK-UHFFFAOYSA-N
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Description

1,4-Bis(Boc)-2-piperazinemethanol is a chemical compound with the molecular formula C15H28N2O5. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production methods for di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(Boc)-2-piperazinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Synthesis of Bioactive Compounds

1,4-Bis(Boc)-2-piperazinemethanol serves as a versatile building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting specific biological pathways. For instance, it has been used to create derivatives with enhanced affinity for dopamine transporters (DAT), which are critical in treating disorders such as depression and schizophrenia .

Drug Development

The compound has been utilized in the development of novel drugs aimed at modulating neurotransmitter systems. Research indicates that modifications to the piperazine ring can significantly improve metabolic stability and pharmacokinetic profiles of lead compounds . This adaptability makes it an essential component in drug discovery processes.

Therapeutic Potential

Studies have shown that derivatives of this compound exhibit promising therapeutic effects against various conditions. For example, some derivatives have been identified as potential atypical DAT inhibitors, which may offer alternatives to traditional psychostimulants like cocaine . The ability to modify this compound enhances its therapeutic index and reduces side effects.

Enzyme Inhibition Studies

The compound's derivatives have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For instance, certain analogs have demonstrated inhibitory effects on protein tyrosine kinases (PTKs), which play a role in various cancers and autoimmune diseases . This inhibition can lead to potential therapeutic strategies for managing these conditions.

Molecular Probes

Due to its structural characteristics, this compound can be used as a molecular probe in biochemical assays. Its ability to selectively bind to certain receptors allows researchers to study receptor-ligand interactions and cellular signaling pathways more effectively.

Case Study 1: Atypical DAT Inhibitors

In a recent study, researchers synthesized a series of compounds based on this compound and evaluated their affinity for DAT. The results indicated that specific modifications led to compounds with significantly higher binding affinities compared to traditional DAT inhibitors. These findings suggest that such derivatives could be developed into new treatments for dopamine-related disorders .

Case Study 2: PTK Inhibition

Another investigation focused on the inhibition of PTKs using derivatives of this compound. The study revealed that certain compounds effectively inhibited Lck kinase activity, which is implicated in T cell activation and autoimmune diseases. This highlights the compound's potential as a therapeutic agent in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s structure allows it to act as a versatile ligand, binding to various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(Boc)-2-piperazinemethanol is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in various fields of research and industry.

Biological Activity

1,4-Bis(Boc)-2-piperazinemethanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and research findings.

Chemical Structure and Synthesis

This compound features two tert-butoxycarbonyl (Boc) protective groups attached to a piperazine ring. The general structure can be represented as follows:

Boc2 [C4H8N2O]\text{Boc}_2\text{ }[\text{C}_4\text{H}_8\text{N}_2\text{O}]

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Piperazine : Piperazine is reacted with Boc anhydride under controlled conditions to protect the amine functionalities.
  • Reduction : The resulting compound is then reduced to yield this compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Compounds with piperazine moieties have shown potential as enzyme inhibitors, particularly in metabolic pathways involving acetyl-CoA carboxylase (ACC) and other key enzymes in lipid metabolism .
  • Receptor Antagonism : Similar compounds have been studied as histamine H3 receptor antagonists, indicating potential applications in treating neurological disorders .

Case Studies and Research Findings

Research has demonstrated various biological activities associated with derivatives of piperazine-based compounds:

  • Antimicrobial Activity : A study indicated that similar compounds exhibited significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations . This suggests that this compound may possess similar antimicrobial properties.
  • Metabolic Stability : Research on structurally related compounds revealed that modifications to the piperazine group can enhance metabolic stability in vivo, which is crucial for their therapeutic efficacy .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotes
This compoundPotential enzyme inhibitor; receptor antagonistFurther studies needed for specific activities
4-Piperidinyl-piperazinesACC inhibitorsDemonstrated reduction in fatty acid synthesis in vivo
Piperazine derivativesAntibacterialEffective against drug-resistant strains

Q & A

Q. Basic: What synthetic methodologies are commonly employed for the preparation of 1,4-Bis(Boc)-2-piperazinemethanol, and what are the critical reaction parameters?

The synthesis involves sequential Boc protection of the piperazine nitrogen atoms using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For analogous compounds, the Mannich reaction has been applied, where piperazine reacts with formaldehyde and phenolic components in a 1:2:2 molar ratio using dry benzene as a solvent to achieve moderate yields (~65%) . Critical parameters include:

  • Anhydrous conditions (e.g., dry benzene) to prevent Boc group hydrolysis.
  • Precise stoichiometry (1:2:2 for piperazine:phenol:formaldehyde) to avoid overprotection.
  • Temperature control (room temperature or mild heating) to minimize side reactions.
    NMR spectroscopy (¹H and ¹³C) is essential to confirm Boc group incorporation, with tert-butyl signals at δ ~1.4 ppm and carbonyl signals at ~155 ppm .

Q. Advanced: How can researchers optimize regioselective Boc protection of the piperazine ring to avoid incomplete protection or overprotection?

Regioselectivity requires precise pH and stoichiometric control. A two-step protection strategy is recommended:

Add 1.05 equivalents of Boc anhydride per amine group in dichloromethane at 0°C with DMAP as a catalyst to favor mono-protection.

Introduce a second equivalent at room temperature for di-protection.
Steric hindrance from the 2-piperazinemethanol substituent may necessitate prolonged reaction times (24–48 hours) or elevated temperatures (40–50°C). Monitoring via TLC or LC-MS ensures intermediate identification and prevents overprotection .

Q. Basic: What analytical techniques confirm the structural integrity and purity of this compound?

Key methods include:

  • ¹H/¹³C NMR : Detect tert-butyl (δ ~1.4 ppm) and carbonyl (δ ~155 ppm) groups.
  • FT-IR : Absence of N-H stretches (~3300 cm⁻¹) confirms Boc protection; carbonyl stretches appear at ~1700 cm⁻¹.
  • HRMS : Verify molecular ion ([M+H]⁺ or [M+Na]⁺).
  • HPLC-UV (λ = 210–220 nm): Assess purity, especially for biological applications .

Q. Advanced: How should researchers reconcile discrepancies in reported antioxidant activities of piperazine derivatives?

Discrepancies often arise from assay variability (e.g., DPPH vs. ABTS) or sample purity. Standardize protocols by:

  • Using fixed radical concentrations (e.g., 100 µM DPPH).
  • Validating purity via HPLC (>95%).
  • Cross-referencing with structurally characterized analogs (e.g., 1,4-bis[(1-hydroxy-4-t-butylphenyl)methyl]piperazine, IC50 = 0.84 mM ).
    Comparative studies with ascorbic acid as a reference antioxidant can contextualize results .

Q. Basic: What are the recommended storage conditions to prevent degradation of this compound?

  • Store in airtight containers under inert gas (argon/nitrogen) at -20°C with desiccant (silica gel).
  • For short-term use (≤6 months), refrigeration (2–8°C) is acceptable.
  • Periodically check purity via TLC or HPLC to detect hydrolysis products (e.g., free piperazine) .

Q. Advanced: What computational approaches predict the reactivity of Boc-protected piperazines in nucleophilic substitutions?

  • DFT calculations : Model electronic environments (e.g., Mulliken charges) to identify nucleophilic sites.
  • Solvent continuum models (e.g., PCM) simulate reaction media.
  • Transition state modeling (Nudged Elastic Band method) estimates activation barriers for Boc deprotection.
    Validate predictions with kinetic studies (e.g., ¹H NMR monitoring of deprotection rates) .

Q. Basic: How do Boc groups influence the solubility and logP of this compound?

Boc groups increase hydrophobicity, leading to:

  • logP : ~2.5–3.5 (determined via octanol/water partitioning).
  • Solubility : High in polar aprotic solvents (DMSO/DMF, >50 mg/mL) but low in water (<1 mg/mL).
    Preformulation studies should assess pH-dependent solubility, as Boc groups hydrolyze under acidic conditions .

Q. Advanced: What mechanistic insights exist for acid-catalyzed Boc deprotection in piperazine derivatives?

Deprotection follows pseudo-first-order kinetics , with rate constants dependent on acid strength (HCl vs. TFA) and temperature. Key findings:

  • Secondary amines (piperazine) deprotect slower than primary amines due to steric hindrance.
  • Activation energy (Ea) : ~60–80 kJ/mol (derived from Arrhenius plots).
  • In situ IR : Tracks carbonyl stretch disappearance (~1700 cm⁻¹) for real-time monitoring .

Properties

IUPAC Name

ditert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCFQKQBPSGAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627687
Record name Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143540-05-0
Record name Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (6.06 g) and isobutyl chloroformate (7.51 g) were added to a solution of piperazine-1,2,4-tricarboxylic acid 1,4-di-tert-butyl ester (16.52 g) in tetrahydrofuran (200 ml) at −10° C., and the mixture was stirred for 3 hours. The reaction solution was filtered, and treated with 20 ml aqueous solution of sodium borohydride (7.72 g) at −10° C. After the mixture was stirred for 1 hour, ethyl acetate (500 ml) and water (200 ml) were added thereto, and excessive sodium borohydride was quenched with 1 N hydrochloric acid. The organic layer was washed with water (200 ml), followed by saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. Then, the solvent was removed by distillation at reduced pressure. The residue was purified by silica gel column chromatography to obtain 10.87 g of the title compound from a fraction eluted with hexane-ethyl acetate (1:1).
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
7.51 g
Type
reactant
Reaction Step One
Quantity
16.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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